Welcome to the BenchChem Online Store!
molecular formula C8H16N2O2S B8332660 2-Methyl-2-(n-butylsulfonamido)propionitrile

2-Methyl-2-(n-butylsulfonamido)propionitrile

Cat. No. B8332660
M. Wt: 204.29 g/mol
InChI Key: OZMWHWSWQGBUOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04652556

Procedure details

To a stirred mixture of 8.4 g (0.1 mole) 2-amino-2-methyl-propionitrile and 12.2 g (0.1 mole) 4-dimethylaminopyridine in 125 ml chloroform, 15.7 g (0.1 mole) 1-butanesulfonyl chloride in 25 ml chloroform were added dropwise over 20 minutes, with evolution of heat and separation of solids. The reaction mixture was refluxed 2.5 hours. After cooling to room temperature, the reaction mixture was washed with 25 ml concentrated hydrochloric acid which had been diluted with 25 ml water. The layers were phase separated. The organic layer was washed twice with 50 ml ice water, dried over magnesium sulfate and stripped to give 8.0 g of the above-identified product, as a dark red oil.
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
catalyst
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH3:6])([CH3:5])[C:3]#[N:4].[CH2:7]([S:11](Cl)(=[O:13])=[O:12])[CH2:8][CH2:9][CH3:10]>CN(C)C1C=CN=CC=1.C(Cl)(Cl)Cl>[CH3:5][C:2]([NH:1][S:11]([CH2:7][CH2:8][CH2:9][CH3:10])(=[O:13])=[O:12])([CH3:6])[C:3]#[N:4]

Inputs

Step One
Name
Quantity
8.4 g
Type
reactant
Smiles
NC(C#N)(C)C
Name
Quantity
15.7 g
Type
reactant
Smiles
C(CCC)S(=O)(=O)Cl
Name
Quantity
12.2 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
125 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise over 20 minutes, with evolution
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
of heat
CUSTOM
Type
CUSTOM
Details
separation of solids
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed 2.5 hours
Duration
2.5 h
WASH
Type
WASH
Details
the reaction mixture was washed with 25 ml concentrated hydrochloric acid which
ADDITION
Type
ADDITION
Details
had been diluted with 25 ml water
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
The organic layer was washed twice with 50 ml ice water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate

Outcomes

Product
Name
Type
product
Smiles
CC(C#N)(C)NS(=O)(=O)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: CALCULATEDPERCENTYIELD 39.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.